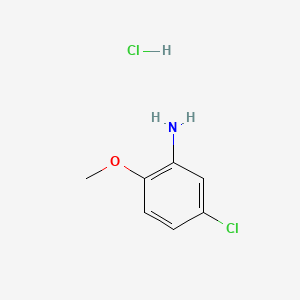













|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[ClH:6].Cl[C:8]1[CH:9]=[C:10]([NH2:16])[C:11](=[CH:14][CH:15]=1)[O:12][CH3:13].[Na+].[N+]([C:21]1C=C(S([O-])(=O)=O)C=[CH:25][CH:26]=1)([O-])=O.B(O)(O)O.[OH-].[Na+]>O.C(Cl)Cl.OCC(CO)O>[Cl:6][C:15]1[CH:8]=[C:9]2[C:10](=[C:11]([O:12][CH3:13])[CH:14]=1)[N:16]=[CH:25][CH:26]=[CH:21]2 |f:1.2,3.4,6.7|
|


|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=C(C(OC)=CC1)N
|
|
Name
|
|
|
Quantity
|
42.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
|
Name
|
ferrous sulfate
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with DCM (2×500 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine (500 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was purified with silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 20% EtOAc in petroleum ether
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=CC=NC2=C(C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.2 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |